3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a common motif in many pharmaceuticals and biologically active molecules, and a benzyl ester group, which is often used in organic synthesis and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of ethyl (2-hydroxy-ethyl)-amine with a suitable piperidine derivative under controlled conditions. The benzyl ester group can be introduced through esterification reactions, often using benzyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an ethylamine derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Ethylamine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various functionalized benzyl esters.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it useful in drug discovery.
Medicine: Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the compound might interact with molecular targets through binding to specific receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Piperidine derivatives
Benzyl esters
Ethylamine derivatives
Uniqueness: 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to simpler analogs.
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Properties
IUPAC Name |
benzyl 3-[[ethyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-19(11-12-21)13-17-9-6-10-20(14-17)18(22)23-15-16-7-4-3-5-8-16/h3-5,7-8,17,21H,2,6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFPUPNCSRRFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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